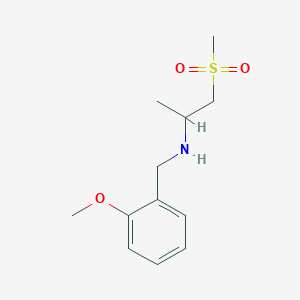

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine

Description

N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine is a substituted phenethylamine derivative characterized by a 2-methoxybenzyl group attached to the amine nitrogen and a methylsulfonyl (CH3SO2-) group at the propan-2-amine position.

Properties

Molecular Formula |

C12H19NO3S |

|---|---|

Molecular Weight |

257.35 g/mol |

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpropan-2-amine |

InChI |

InChI=1S/C12H19NO3S/c1-10(9-17(3,14)15)13-8-11-6-4-5-7-12(11)16-2/h4-7,10,13H,8-9H2,1-3H3 |

InChI Key |

DLDPDHUIJKYLIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CS(=O)(=O)C)NCC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzyl chloride and 1-(methylsulfonyl)propan-2-amine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may also include additional steps such as solvent extraction and distillation to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of various substituted amines.

Scientific Research Applications

n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The methylsulfonyl group distinguishes this compound from most NBOMe derivatives, which typically feature halogenated or alkoxy-substituted aryl groups. Key structural analogs include:

Key Observations :

- Solubility : Sulfonyl groups enhance water solubility relative to purely hydrophobic substituents (e.g., bromophenyl), which may improve bioavailability .

- Stability : Sulfonamide derivatives are generally resistant to metabolic degradation compared to secondary amines like NBOMe compounds, which are prone to N-dealkylation .

Pharmacological Activity

- NBOMe Analogs: 25B-NBOMe and 4-EA-NBOMe act as potent serotonin 5-HT2A receptor agonists, with hallucinogenic effects at microgram doses . The 2-methoxybenzyl group is critical for receptor affinity.

- Methylsulfonyl Substituent : This group may reduce psychoactivity by sterically hindering receptor interactions or introducing polar interactions incompatible with the 5-HT2A binding pocket. Alternatively, it could redirect activity toward other targets (e.g., sulfonamide-sensitive enzymes) .

Biological Activity

N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine belongs to the class of substituted phenethylamines. Its chemical structure is characterized by a methoxy group attached to a benzyl ring and a methylsulfonyl group, which may influence its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H17NO3S |

| Molecular Weight | 257.34 g/mol |

| CAS Number | 70894-74-5 |

The biological activity of N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is believed to modulate neurotransmitter systems, potentially affecting serotonin and dopamine pathways, which are critical in mood regulation and neuropsychiatric disorders.

Potential Mechanisms:

- Receptor Binding: The compound may bind to specific receptors, altering their activity.

- Enzyme Inhibition: It could inhibit enzymes involved in neurotransmitter metabolism, leading to increased levels of certain neurotransmitters.

- Signal Transduction Modulation: The compound might influence intracellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research has indicated that compounds similar to N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine exhibit anticancer properties. For instance, analogues of 2-methoxyestradiol have shown antiproliferative effects on various cancer cell lines through mechanisms such as microtubule disruption and induction of apoptosis .

Case Study:

In a study examining the effects of structurally related compounds on human cervical (HeLa) and lung (A549) carcinoma cells, it was found that certain analogues exhibited significant cytotoxic effects at concentrations as low as 1 µM . Although specific data on N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine remains limited, these findings suggest potential for further investigation into its anticancer properties.

Neuropharmacological Effects

The compound's structural features may confer neuropharmacological activities. Similar compounds have been evaluated for their effects on mood disorders and anxiety, suggesting that N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine could have therapeutic implications in treating such conditions.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(2-Methoxybenzyl)-1-(methylsulfonyl)propan-2-amine. Variations in the methoxy group position or the length of the alkyl chain can significantly influence the compound's potency and selectivity towards specific biological targets.

Key Findings:

- Methoxy Group Position: The positioning of the methoxy group has been shown to affect receptor affinity and selectivity.

- Alkyl Chain Length: Alterations in the alkyl chain can impact lipophilicity, thereby influencing bioavailability and tissue distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.